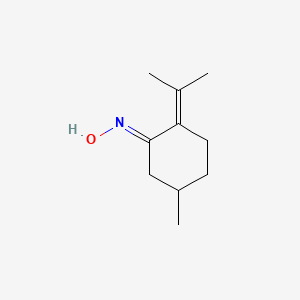![molecular formula C25H19N3O4 B2705624 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 877656-76-3](/img/no-structure.png)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H19N3O4 and its molecular weight is 425.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
- A study by Al-Sanea et al. (2020) focused on synthesizing compounds with aryloxy groups attached to the C2 of the pyrimidine ring, including derivatives of the specified compound. One of these compounds showed significant cancer cell growth inhibition against eight different cancer cell lines, indicating its potential as an anticancer agent Al-Sanea et al., 2020.
Imaging Applications
- Dollé et al. (2008) described the synthesis and application of a novel series of pyrimidineacetamides for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). This research indicates the potential of these compounds in neuroimaging and the study of neuroinflammatory processes Dollé et al., 2008.
Antimicrobial Applications
- Bondock et al. (2008) utilized a key intermediate, structurally related to the specified compound, for synthesizing new heterocyclic compounds. These compounds were evaluated for their antimicrobial properties, showing promise in this field Bondock et al., 2008.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid followed by cyclization with acetic anhydride and p-toluidine. The resulting product is then acetylated to yield the final compound.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-phenylpropanoic acid", "acetic anhydride", "p-toluidine" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid in the presence of a coupling agent such as DCC or EDC to yield 2-(3-phenylpropanamido)-4,6-dioxypyrimidine.", "Step 2: Cyclization of the intermediate product with acetic anhydride and p-toluidine in the presence of a Lewis acid catalyst such as BF3.OEt2 to yield 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide.", "Step 3: Acetylation of the final product with acetic anhydride and pyridine to yield the desired compound." ] } | |
Numéro CAS |
877656-76-3 |
Formule moléculaire |
C25H19N3O4 |
Poids moléculaire |
425.444 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-11-13-17(14-12-16)26-21(29)15-27-22-19-9-5-6-10-20(19)32-23(22)24(30)28(25(27)31)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,26,29) |
Clé InChI |
UMWFPPVZMLLOSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


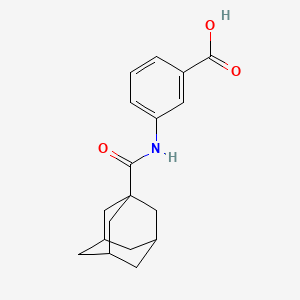
![N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide](/img/structure/B2705545.png)
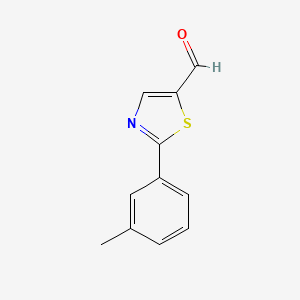
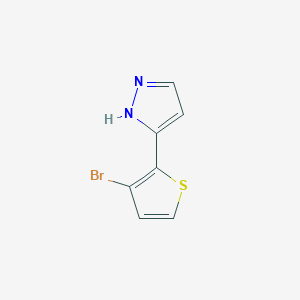
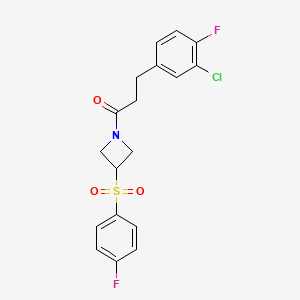
![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2705551.png)
![8-(sec-butyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2705553.png)
![9-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2705554.png)
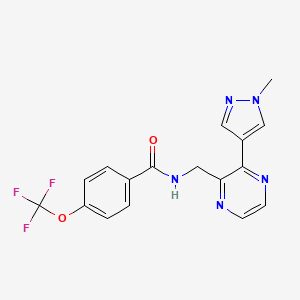

![2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol](/img/structure/B2705560.png)
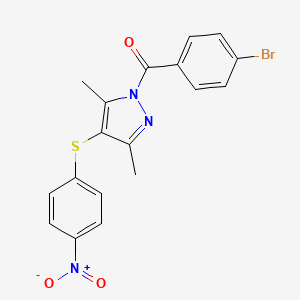
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2705562.png)
